Dodecyl benzoate
Overview
Description
Dodecyl benzoate, also known as benzoic acid dodecyl ester, is an organic compound with the molecular formula C19H30O2. It is a colorless to pale yellow liquid that is primarily used as a plasticizer and a solvent in various industrial applications. The compound is characterized by its ester functional group, which is formed by the reaction between benzoic acid and dodecanol.
Mechanism of Action
Target of Action
Dodecyl benzoate is a surfactant, which means its primary targets are the interfaces between different phases, such as oil and water . It acts on these interfaces to reduce surface tension, allowing for easier spreading and mixing of liquids .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the interfaces between different phases. It aligns and aggregates with other this compound molecules at these interfaces, reducing the surface tension and allowing for easier spreading and mixing of the liquid .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve its biodegradation. The degradation of this compound in the environment mainly relies on microorganisms . The process of this compound degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Pharmacokinetics
It is known that surfactants like this compound can be absorbed through various routes depending on their application, and they are typically metabolized and excreted by the body .
Result of Action
The result of this compound’s action is the reduction of surface tension at the interfaces between different phases. This allows for easier spreading and mixing of liquids, making this compound useful in a variety of applications, from industrial processes to personal care products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its biodegradation in the environment mainly relies on the presence of microorganisms . Additionally, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl benzoate is typically synthesized through the esterification reaction of benzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction is as follows:
C6H5COOH+C12H25OH→C6H5COOC12H25+H2O
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and drive the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction mixture is typically heated to temperatures around 150-200°C. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Dodecyl benzoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back into benzoic acid and dodecanol. Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) involves the use of a strong base like sodium hydroxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol. It is catalyzed by acids or bases and is commonly used in the production of biodiesel.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).
Transesterification: Acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide).
Major Products Formed:
Hydrolysis: Benzoic acid and dodecanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Dodecyl benzoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and resins.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, cosmetics, and personal care products.
Comparison with Similar Compounds
Dodecylbenzene: An alkylbenzene used in the production of detergents.
Dodecylbenzenesulfonate: A surfactant used in various cleaning products.
Dodecyl acetate: An ester used in the formulation of fragrances and flavors.
Uniqueness: Dodecyl benzoate is unique in its combination of a long alkyl chain and an aromatic ester group, which imparts specific solubility and plasticizing properties. Unlike dodecylbenzene and dodecylbenzenesulfonate, which are primarily used as surfactants, this compound is valued for its role in enhancing the flexibility and durability of polymers.
Properties
IUPAC Name |
dodecyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHAXOYRFRPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062706 | |
Record name | Benzoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-72-2, 68411-27-8 | |
Record name | Dodecyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2915-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkyl (C12-15) Benzoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, C12-15-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dodecyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F51K239A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the molecular interactions of dodecyl benzoate with polar solvents?
A1: Research indicates that this compound can form hydrogen bonds with polar solvents like isopropanol. [] This interaction was observed in a study investigating the dielectric properties of binary mixtures containing p-hydroxy this compound and isopropanol. The formation of hydrogen bonds was supported by variations in dipole moments and relaxation times observed in different mixture concentrations, as well as FTIR spectral analysis and computational modeling. []
Q2: Are there any studies exploring the application of this compound in material science?
A2: Yes, this compound is used as a component in fabric treatment formulations. A patent describes a dispersing and leveling agent for fabrics that incorporates this compound. [] The specific role of this compound in this application isn't fully detailed, but the overall formulation aims to improve the migration, retarding, and dispersibility properties of the fabric treatment. []
Q3: What is the role of this compound in polymer chemistry research?
A3: this compound serves as a valuable model compound in studying transesterification reactions, particularly alcoholysis. [] Researchers utilized 1-dodecyl benzoate and 2-dodecanol as model reactants to investigate the kinetics and catalytic activity of 1.5.7-triazabicyclo[4.4.0]dec-5-ene in alcoholysis reactions, aiming to develop grafted polymers based on poly(ethylene vinyl alcohol) (EVOH) and polycaprolactone (PCL). []
Q4: Are there methods to analyze the stability of magnetorheological fluids containing this compound?
A4: While research exists on characterizing the sedimentation stability of magnetorheological fluids, the specific role of this compound in these studies is not directly addressed in the provided abstracts. [] Further research is needed to determine if and how this compound impacts the properties of these fluids.
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